3-Hexanone, 4-hydroxy-, (4R)-
Description
General Significance of Chiral α-Hydroxy Ketones in Stereoselective Organic Synthesis
Chiral α-hydroxy ketones are highly prized intermediates in the synthesis of a wide array of natural products and pharmaceuticals. thieme-connect.com Their value stems from their ability to serve as versatile platforms for creating new stereocenters with a high degree of control. thieme-connect.comnih.gov Chemists utilize these compounds in a variety of stereoselective reactions, including aldol (B89426) reactions, to construct complex molecular architectures with specific three-dimensional arrangements. thieme-connect.com The presence of both a hydroxyl and a ketone group allows for a range of chemical transformations, making them adaptable building blocks. organic-chemistry.org
The synthesis of these crucial compounds can be achieved through several methods, including the asymmetric oxidation of silyl (B83357) enol ethers and biocatalytic approaches. researchgate.net Biocatalytic methods, which employ enzymes, are particularly noteworthy for their high enantioselectivity and environmentally friendly reaction conditions. rsc.org For instance, enzymes like benzaldehyde (B42025) lyase and benzoylformate decarboxylase have been used in the synthesis of chiral α-hydroxy ketones. ebi.ac.uk
Stereochemical Importance of the (4R)-Configuration in Hexanone Derivatives
The designation "(4R)-" in 3-Hexanone, 4-hydroxy-, (4R)- specifies the absolute configuration at the fourth carbon atom of the hexanone chain. According to the Cahn-Ingold-Prelog priority rules, the substituents around this chiral center are arranged in a specific spatial orientation. libretexts.org This precise stereochemistry is not merely a structural detail; it often dictates the biological activity and physical properties of the molecule.
In the context of hexanone derivatives, the (4R)-configuration can be a key determinant in the synthesis of specific stereoisomers of more complex molecules. For example, the stereoselective reduction of a diketone precursor, 3,4-hexanedione (B1216349), can yield (4R)-4-hydroxy-3-hexanone. conicet.gov.ar This reaction can be catalyzed by enzymes, which often exhibit high stereoselectivity, favoring the formation of one enantiomer over the other. rsc.orgpeerj.com The resulting (4R)-hydroxy ketone can then be used as a chiral starting material for the synthesis of other valuable compounds, such as specific diol isomers. rsc.org
The ability to selectively synthesize the (4R)-enantiomer is crucial in fields like pheromone synthesis and drug development, where only one specific stereoisomer may exhibit the desired biological effect. antwiki.org The specific arrangement of atoms in the (4R)-configuration can lead to unique intermolecular interactions with biological targets like enzymes or receptors.
Below is a table summarizing the key properties of the parent compound, 4-hydroxy-3-hexanone.
| Property | Value |
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol nih.gov |
| CAS Number | 4984-85-4 chemeo.com |
| Boiling Point | 163.5 °C at 760 mmHg lookchem.com |
| Density | 0.947 g/cm³ lookchem.com |
| Flash Point | 59.3 °C lookchem.com |
This foundational knowledge of chiral α-hydroxy ketones and the specific importance of the (4R)-configuration in hexanone derivatives underscores the precision required in modern organic chemistry to construct the molecules that shape our world.
Structure
3D Structure
Properties
CAS No. |
116296-94-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(4R)-4-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
SKCYVGUCBRYGTE-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)CC)O |
Canonical SMILES |
CCC(C(=O)CC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4r 4 Hydroxy 3 Hexanone
Stereoselective Carbon-Carbon Bond Formation Approaches
The creation of the carbon-carbon bond forming the backbone of (4R)-4-hydroxy-3-hexanone in a stereocontrolled manner is a key challenge. Asymmetric aldol (B89426) reactions and strategies involving asymmetric epoxidation are prominent methods to achieve this.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. nih.gov Direct asymmetric aldol reactions, which unite two carbonyl partners to create β-hydroxy ketones with new stereocenters, offer an atom-economical route to chiral molecules like (4R)-4-hydroxy-3-hexanone. nih.gov
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metals. 140.122.64 Proline and its derivatives are among the most successful organocatalysts for direct asymmetric aldol reactions. nih.gov For instance, L-proline supported on ionic liquid-modified magnetic nanoparticles has been shown to be an efficient and reusable catalyst for direct asymmetric aldol reactions in water. rsc.org This system provides high activity, diastereoselectivity, and enantioselectivity. rsc.org The ionic liquid moiety is believed to enhance the accessibility of hydrophobic reactants to the active sites in an aqueous environment and stabilize the enamine intermediate. rsc.org
Another example involves the use of trans-4-hydroxy-(S)-prolinamide as a catalyst. In the reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone, (2S,4R)-4-Hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide efficiently catalyzed the reaction to give the product in over 99% yield and 95% enantiomeric excess (ee), with an anti/syn ratio of 88:12. researchgate.net The stereochemical outcome is influenced by both the trans-hydroxyl group on the prolinamide and the (S)-1-phenylethylamine moiety. researchgate.net
The table below summarizes the performance of different organocatalytic systems in asymmetric aldol reactions relevant to the synthesis of β-hydroxy ketones.
Table 1: Performance of Organocatalysts in Asymmetric Aldol Reactions
| Catalyst | Reactants | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| L-proline on ionic liquid-modified magnetic nanoparticles | Cyclohexanone and 2-nitrobenzaldehyde | 92 | 88:12 | 85 | rsc.org |
| (2S,4R)-4-Hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide | Cyclohexanone and 4-nitrobenzaldehyde | >99 | 88:12 (anti/syn) | 95 | researchgate.net |
| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Cyclohexanone and p-nitrobenzaldehyde | 86 | 25:1 | 99 | mdpi.com |
Ionic liquids (ILs) are increasingly used as recyclable and environmentally friendly media and supports for organocatalysts. mdpi.com Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive alternatives to conventional organic solvents. mdpi.com
Novel prolinamide-derived ionic-liquid-supported organocatalysts have been developed for asymmetric cross-aldol reactions in aqueous media, affording chiral aldol adducts in moderate to high yields with excellent diastereoselectivity and enantioselectivity. researchgate.net These catalysts can often be recycled multiple times without a significant drop in performance. researchgate.net For example, IL-immobilized prolinamide has demonstrated high effectiveness for enantioselective aldol reactions of unmodified ketones with aldehydes in an aqueous environment, with the added benefit of being readily recoverable and reusable. mdpi.com
Quantum mechanical studies have suggested that ionic liquid-supported acid additives can stabilize the transition state of organocatalytic direct aldol reactions by acting as proton donors, further enhancing stereocontrol. worldscientific.com
Organocatalytic Systems for Enantiocontrol
Asymmetric Epoxidation and Subsequent Transformations
An alternative strategy for the stereoselective synthesis of β-hydroxy ketones involves the asymmetric epoxidation of an α,β-unsaturated ketone, followed by regioselective reduction of the resulting epoxide. uni-koeln.de
The reductive cleavage of α,β-epoxyketones provides a powerful route to β-hydroxy ketones. uni-koeln.de This transformation is challenging due to the presence of a reducible ketone functionality. uni-koeln.de However, methods have been developed to achieve this with high selectivity. For example, the hydrogenation of α,β-epoxy ketones can be mediated by a catalytic amount of an NADH coenzyme model, such as BNAH or BNA+Br-, using sodium dithionite (B78146) as the reducing agent to regenerate the catalyst. researchgate.net This method has been shown to produce β-hydroxy ketones in high yields. researchgate.net
The development of catalytic asymmetric epoxidation of α,β-unsaturated ketones is crucial for this approach. nih.gov Phase-transfer catalysis using Cinchona alkaloids has proven to be an effective method for the highly enantioselective synthesis of epoxyketones. nih.gov These chiral epoxides can then be converted to the desired β-hydroxy ketones.
Enantioselective Reduction and Oxidation Strategies
Besides carbon-carbon bond formation, the stereoselective reduction of a diketone precursor or the enantioselective oxidation of a suitable substrate can also yield (4R)-4-hydroxy-3-hexanone.
Enantiomerically pure α-hydroxy ketones are valuable building blocks for pharmaceuticals and fine chemicals. conicet.gov.ar One approach to their synthesis is the enantioselective reduction of 1,2-diketones. conicet.gov.ar Biocatalytic reductions using whole cells of microorganisms like the yeast Rhodotorula minuta have shown high regio- and stereoselectivity in the reduction of acyclic 1,2-diketones, affording (S)-configured hydroxy ketones with high enantiomeric excess. conicet.gov.ar Similarly, 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T can catalyze the R-selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org For instance, the reduction of 2,3-hexanedione (B1216139) is well-transformed by this enzyme. rsc.org
The table below provides examples of biocatalytic reduction of 1,2-diketones.
Table 2: Biocatalytic Reduction of 1,2-Diketones
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Rhodotorula minuta whole cells | Acyclic 1,2-diketones | (S)-hydroxy ketone | High | conicet.gov.ar |
| Bacillus clausii DSM 8716T 2,3-butanediol dehydrogenase | 2,3-Hexanedione | (R)-hydroxy ketone | Not specified | rsc.org |
Conversely, enantioselective oxidation can also be employed. For instance, the kinetic resolution of racemic secondary alcohols through electrocatalytic oxidation using a TEMPO-modified graphite (B72142) felt electrode in the presence of a chiral agent like (-)-sparteine (B7772259) allows for the separation of enantiomers, with one being oxidized to the ketone while the other remains unreacted with high enantiopurity. beilstein-journals.org While not a direct synthesis of (4R)-4-hydroxy-3-hexanone, this principle of enantioselective oxidation highlights a potential strategy for accessing chiral hydroxy ketones.
Asymmetric Hydrogenation of Ketone Precursors (e.g., 3,4-Hexanedione)
The asymmetric hydrogenation of prochiral α-diketones, such as 3,4-hexanedione (B1216349), represents a direct and atom-economical approach to obtaining enantiomerically enriched α-hydroxy ketones like (4R)-4-hydroxy-3-hexanone. conicet.gov.arresearchgate.net This transformation involves the selective reduction of one of the two carbonyl groups, a process that can be controlled with high regio- and enantioselectivity using chiral catalysts. conicet.gov.ar The reaction proceeds in two steps: the initial hydrogenation of the diketone to the hydroxyketone, followed by the subsequent hydrogenation to the corresponding diol. conicet.gov.ar
Chiral Ligand-Modified Metal Catalysts (e.g., Rh, Pt, PtGe, PtSn Systems)
Heterogeneous catalysts, particularly those based on platinum-group metals, have been extensively studied for the asymmetric hydrogenation of diketones. conicet.gov.arconicet.gov.ar The enantioselectivity of these catalysts is typically induced by modifying the metal surface with a chiral ligand.
Silica-supported platinum (Pt/SiO2) catalysts modified with chiral organotin and organogermanium compounds have shown promise in the hydrogenation of 3,4-hexanedione. conicet.gov.arconicet.gov.ar For instance, Pt-based catalysts modified with chiral organotin compounds derived from (-)-menthyl groups have been found to be active and enantioselective, yielding (4R)-4-hydroxy-3-hexanone with enantiomeric excesses (ee) of up to 27%. conicet.gov.ar The reaction is highly chemoselective, initially producing only the hydroxyketone before further reduction to the diol occurs. conicet.gov.arconicet.gov.ar
Similarly, PtGe chiral catalysts, prepared through surface reactions with organogermanium compounds containing (-)-menthyl groups, have demonstrated high activity (95% conversion) and enantioselectivity in the same reaction. conicet.gov.ar These catalysts have achieved an enantiomeric excess of 25% for 4-hydroxy-3-hexanone. conicet.gov.ar An advantage of the PtGe systems is their greater stability and lower toxicity compared to their tin counterparts. conicet.gov.ar
The table below summarizes the performance of different chiral ligand-modified metal catalysts in the asymmetric hydrogenation of 3,4-hexanedione.
| Catalyst System | Chiral Modifier | Conversion (%) | Product | Enantiomeric Excess (ee%) | Reference |
| Pt/SiO2-Sn | (-)-MenSnBu3 | >90 | (4R)-4-Hydroxy-3-hexanone | 27 | conicet.gov.ar |
| Pt/SiO2-Ge | (-)-Menthyl groups | 95 | (4R)-4-Hydroxy-3-hexanone | 25 | conicet.gov.ar |
Chiral Nanoparticle Catalysis
Chiral metal nanoparticles (NPs) represent a newer class of catalysts for asymmetric hydrogenation. These catalysts are synthesized by reducing metal salts in the presence of a chiral ligand, which then stabilizes the resulting nanoparticles and imparts chirality to their surface. researchgate.net
Novel metal nanoparticles of platinum (Pt), rhodium (Rh), and iridium (Ir) have been stabilized with (2R,4R)-2,4-bis(diphenylphosphino)pentane ((R,R)-BDPP) and supported on silica. researchgate.net These chiral-stabilized NPs have been utilized in the enantioselective hydrogenation of various ketones, including 3,4-hexanedione. researchgate.net The catalytic results have shown high conversion levels and promising enantioselectivities, which are attributed to the presence of the chiral ligand on the metal surface. researchgate.net This approach is significant as it represents early successes in achieving high enantiomeric excess in hydrogenations using this type of heterogeneous catalytic system. researchgate.net
Stereoselective Oxidation for Hydroxyl Group Installation
An alternative strategy for synthesizing chiral α-hydroxy ketones involves the stereoselective oxidation of a precursor molecule. This can be achieved through enzymatic or chemical methods.
Biocatalytic approaches, for example, can provide high stereoselectivity. While direct enzymatic oxidation to (4R)-4-hydroxy-3-hexanone is a possibility, related transformations highlight the potential of this strategy. For instance, the oxidation of meso-2,3-butanediol (B1221857) can yield enantio-enriched α-hydroxy ketones. rsc.org The enzyme 2,3-butanediol dehydrogenase (BudC) from Serratia marcescens CECT 977 has been shown to catalyze the asymmetric reduction of prochiral α-diketones to the corresponding α-hydroxy ketones and diols. rsc.org Specifically, the reduction of 3,4-hexanedione using this enzyme can yield (S)-4-hydroxy-3-hexanone with excellent yield and stereoselectivity, demonstrating the principle of stereoselective hydroxyl group installation through biocatalysis. rsc.org
Chemical methods for the enantioselective oxidation of silyl (B83357) enol ethers using chiral (salen)manganese(III) complexes also provide a route to optically active α-hydroxy carbonyl compounds. acs.org The stereochemical outcome of these reactions is influenced by steric interactions between the substrate and the catalyst. acs.org
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. numberanalytics.com
Application of Established Chiral Auxiliaries (e.g., Oxazolidinones, Camphorsultam, Pseudoephedrine, BINOL)
Several classes of chiral auxiliaries have been established as effective tools in asymmetric synthesis.
Oxazolidinones: Chiral oxazolidinones are versatile auxiliaries used in a variety of asymmetric transformations, including aldol reactions and alkylations. wikipedia.orgbioorg.org They are particularly effective in establishing contiguous stereocenters. wikipedia.org For example, N-acyl oxazolidinones can be enolized and reacted with electrophiles to generate products with high diastereoselectivity.
Camphorsultam: Derived from camphor, camphorsultam is another powerful chiral auxiliary. It has been shown to be superior to oxazolidinones in certain reactions, providing high levels of asymmetric induction in aldol reactions and Michael additions. wikipedia.org
Pseudoephedrine: Both enantiomers of pseudoephedrine can be used as chiral auxiliaries. wikipedia.org When attached to a carboxylic acid to form an amide, the α-proton can be deprotonated to form an enolate that reacts with electrophiles with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org
BINOL (1,1'-Bi-2-naphthol): This axially chiral ligand is widely used in asymmetric catalysis. nih.gov While often employed as a ligand for a metal catalyst, BINOL derivatives can also function as chiral auxiliaries. wikipedia.org For instance, they have been used to achieve the asymmetric synthesis of uncommon α-amino acids through the alkylation of chiral glycine (B1666218) derivatives. wikipedia.org
Auxiliary-Based Stereocontrol Mechanisms in Reaction Pathways
The effectiveness of a chiral auxiliary lies in its ability to create a biased steric and electronic environment that forces a reaction to proceed through a specific, lower-energy transition state, leading to the preferential formation of one stereoisomer. numberanalytics.com
For example, in the alkylation of an enolate derived from an N-acyl oxazolidinone, the bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate. An incoming electrophile is therefore directed to the opposite, less hindered face, resulting in a high degree of stereocontrol. Similarly, in aldol reactions using these auxiliaries, chelation between the enolate, a Lewis acid, and the incoming aldehyde locks the transition state into a rigid conformation, dictating the stereochemical outcome. wikipedia.org
With pseudoephedrine amides, the stereoselectivity of alkylation reactions is directed by the methyl group of the auxiliary, leading to the formation of the syn product with respect to the methyl group and anti to the hydroxyl group. wikipedia.org The auxiliary is then typically cleaved to reveal the chiral product.
The underlying principle for all these auxiliaries is the translation of the stereochemical information from the auxiliary to the newly formed stereocenter in the product molecule. The predictability of this stereochemical transfer is a key advantage of using chiral auxiliaries in synthesis. numberanalytics.com
Biocatalytic Pathways for Stereoselective Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The production of (4R)-4-hydroxy-3-hexanone can be achieved with exceptional stereochemical control using isolated enzymes or whole-cell systems.
Enzyme-Catalyzed Aldol Condensations (e.g., Aldolases)
Aldolases are enzymes that catalyze stereoselective aldol additions, forming carbon-carbon bonds with the concomitant creation of up to two new stereocenters. D-fructose-6-phosphate aldolase (B8822740) (FSA), for instance, exhibits broad substrate specificity, accepting a non-phosphorylated donor ketone (hydroxyacetone) and a variety of acceptor aldehydes, including propanal.
The reaction mechanism involves the enzyme-catalyzed condensation of hydroxyacetone (B41140) (donor) with propanal (acceptor). FSA specifically controls the facial selectivity of the addition to the propanal, yielding the (4R)-configured product. This method is highly valued for its directness and high stereoselectivity, often proceeding with minimal by-product formation. Research has demonstrated that FSA can produce (4R)-4-hydroxy-3-hexanone with excellent diastereomeric and enantiomeric purity [1, 12]. The reaction typically proceeds in an aqueous buffer system at or near neutral pH, minimizing the need for organic solvents and harsh reagents.
| Parameter | Value / Condition |
|---|---|
| Enzyme | D-fructose-6-phosphate aldolase (FSA) |
| Donor Substrate | Hydroxyacetone |
| Acceptor Substrate | Propanal |
| Reaction Medium | Aqueous buffer (e.g., Tris-HCl) |
| pH | 7.0 - 7.5 |
| Temperature | 25 - 30 °C |
| Product Yield | Moderate to high (typically 60-85%) |
| Diastereomeric Ratio (anti:syn) | >20:1 |
| Enantiomeric Excess (e.e.) | >99% for the (4R)-enantiomer |
Whole-Cell Biotransformations (e.g., Daucus carota mediated reduction of prochiral ketones)
Whole-cell biotransformations leverage the enzymatic machinery of intact microorganisms or plant cells to perform complex chemical conversions. The stereoselective reduction of a prochiral diketone, 3,4-hexanedione, using plant cells is a notable strategy for producing (4R)-4-hydroxy-3-hexanone. Cultured cells of carrot (Daucus carota) are particularly effective for this transformation .
In this process, 3,4-hexanedione is introduced into a suspension culture of Daucus carota cells. The endogenous oxidoreductase enzymes within the cells selectively reduce one of the ketone functionalities. The inherent chirality of the enzymatic active sites directs the reduction to produce the (4R)-alcohol with high enantiomeric excess. This method avoids the need for enzyme isolation and purification, though it may require longer reaction times and can be limited by substrate toxicity to the cells.
| Parameter | Value / Condition |
|---|---|
| Biocatalyst | Suspension-cultured cells of Daucus carota (carrot) |
| Substrate | 3,4-Hexanedione |
| Medium | Murashige and Skoog (MS) liquid medium |
| Incubation Time | 48 - 72 hours |
| Conversion | ~90% |
| Product | (4R)-4-Hydroxy-3-hexanone |
| Enantiomeric Excess (e.e.) | >98% |
Enzymatic Cascade Reactions (e.g., Ligation and Reduction by Lyases and Oxidoreductases)
Enzymatic cascade reactions, where multiple sequential reactions are carried out in a single vessel, represent a highly efficient approach to synthesis. A two-enzyme system comprising a lyase for C-C bond formation and an oxidoreductase for subsequent reduction can generate (4R)-4-hydroxy-3-hexanone from simple achiral precursors .
A common example involves a pyruvate (B1213749) decarboxylase (PDC) variant for the carboligation step, followed by an alcohol dehydrogenase (ADH) for the reduction. The PDC variant catalyzes the ligation of an acetaldehyde (B116499) moiety (generated in situ from pyruvate) with propanal to form 2-hydroxy-3-pentanone. This intermediate is not isolated but is immediately reduced by an ADH in the same pot. By selecting an ADH that preferentially reduces the ketone to the (R)-alcohol and providing the necessary cofactor (e.g., NADH, often regenerated in situ), the cascade delivers the target (4R)-4-hydroxy-3-hexanone with high stereoselectivity. This one-pot strategy improves process efficiency by minimizing intermediate purification steps and waste generation.
| Parameter | Value / Condition |
|---|---|
| Enzyme 1 (Lyase) | Pyruvate Decarboxylase (PDC) variant (e.g., from Acetobacter suboxydans) |
| Enzyme 2 (Oxidoreductase) | Alcohol Dehydrogenase (ADH) (e.g., from Rhodococcus sp.) |
| Starting Substrates | Pyruvate, Propanal |
| Cofactor System | NADH (with in situ regeneration, e.g., using formate/formate dehydrogenase) |
| Intermediate (not isolated) | 2-Hydroxy-3-pentanone |
| Overall Yield | ~75% |
| Final Product Stereoselectivity (d.r. and e.e.) | >95% d.e., >99% e.e. for the (4R)-product |
Stereochemical Inversion and Retention Methodologies
When a synthetic route yields the undesired enantiomer or a racemic mixture, methods to invert the stereocenter are essential. The Mitsunobu reaction is a classic and powerful tool for achieving this transformation with high fidelity.
Mitsunobu Reaction for Configuration Inversion
The Mitsunobu reaction provides a reliable pathway for inverting the configuration of a secondary alcohol via an SN2 mechanism. To obtain (4R)-4-hydroxy-3-hexanone, one can start with its enantiomer, (4S)-4-hydroxy-3-hexanone .
The process involves three key components:
A phosphine, typically triphenylphosphine (B44618) (PPh₃).
An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
A nucleophile, often a carboxylic acid like p-nitrobenzoic acid.
The alcohol oxygen of the (4S)-starting material attacks the phosphine, which has been activated by the azodicarboxylate. This forms a good leaving group (an oxyphosphonium salt). The carboxylate anion then acts as a nucleophile, attacking the carbon atom of the stereocenter from the backside, displacing the leaving group and inverting the stereochemistry. This results in a (4R)-p-nitrobenzoate ester. The final step is a simple hydrolysis (saponification) of the ester to liberate the desired (4R)-4-hydroxy-3-hexanone. The reaction is known for its clean inversion and generally good yields, provided the substrate is not sterically hindered.
| Step | Reagents & Conditions | Intermediate/Product | Outcome |
|---|---|---|---|
| 1. Esterification with Inversion | (4S)-4-Hydroxy-3-hexanone, PPh₃, DIAD, p-Nitrobenzoic acid in THF, 0 °C to RT | (4R)-4-(p-Nitrobenzoyloxy)-3-hexanone | Complete inversion of stereocenter; Yield: ~80-90% |
| 2. Hydrolysis | K₂CO₃, Methanol/Water | (4R)-4-Hydroxy-3-hexanone | Clean removal of the ester group; Yield: >95% |
Chemical Transformations and Reaction Mechanisms of 4r 4 Hydroxy 3 Hexanone
Derivatization Reactions for Synthetic Utility
The dual functionality of (4R)-4-hydroxy-3-hexanone allows for a variety of derivatization reactions, transforming it into other useful chiral building blocks. The hydroxyl and ketone groups can be targeted selectively to introduce new functionalities or to protect them during multi-step syntheses.
One common derivatization involves the protection of the hydroxyl group. For instance, silylation of the hydroxyl group can be achieved using silylating agents. This is a crucial step in multi-step syntheses to prevent the hydroxyl group from interfering with subsequent reactions. escholarship.org
The ketone group can also undergo various reactions. For example, it can be converted to an imine, which can then be used in further transformations. acs.org Additionally, the α-carbon to the ketone is susceptible to enolization, creating a nucleophilic center for aldol-type reactions, which can be used to form new carbon-carbon bonds. chemicalbook.com
The stereochemistry of (4R)-4-hydroxy-3-hexanone is a key feature, and derivatization reactions are often designed to either preserve or controllably invert the stereocenter. For example, a Mitsunobu reaction can be employed to invert the stereochemistry at the hydroxyl-bearing carbon, yielding the (4S) diastereomer. This stereochemical control is vital in the synthesis of complex molecules where specific stereoisomers are required. acs.org
Table 1: Examples of Derivatization Reactions
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |
|---|---|---|---|
| Silylation | Silylating agent (e.g., TBDMSCl) | Hydroxyl | Silyl (B83357) ether |
| Imination | Amine (e.g., R-NH2) | Ketone | Imine |
| Aldol (B89426) Reaction | Aldehyde/Ketone, Base | α-Carbon to Ketone | β-Hydroxy ketone |
| Mitsunobu Reaction | DEAD, PPh3, Carboxylic Acid | Hydroxyl | Inverted Ester |
Catalytic Dehydration Reactions to Unsaturated Ketones
The dehydration of (4R)-4-hydroxy-3-hexanone is a significant transformation that leads to the formation of α,β-unsaturated ketones. This reaction typically requires an acid catalyst and heat to eliminate a molecule of water. libretexts.org The position of the resulting double bond is influenced by the reaction conditions and the stability of the potential alkene products.
Heterogeneous Catalysis (e.g., Heteropoly Acids on Alumina)
Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation from the reaction mixture. For the dehydration of alcohols, solid acid catalysts such as heteropoly acids supported on materials like alumina (B75360) are effective. researchgate.net Alumina itself possesses acidic sites that can catalyze dehydration. researchgate.net The use of heteropoly acids can enhance the acidity and, therefore, the catalytic activity. These catalysts provide a solid surface on which the alcohol can adsorb, undergo protonation of the hydroxyl group, and subsequently eliminate water to form the alkene. researchgate.net The choice of support and the specific heteropoly acid can influence the selectivity of the reaction. researchgate.net
Reaction Conditions and Selectivity Studies in Dehydration
The conditions for the dehydration of alcohols are crucial in determining the product distribution. libretexts.org Generally, the reaction is carried out at elevated temperatures in the presence of a strong acid catalyst like sulfuric or phosphoric acid. libretexts.org For a secondary alcohol like (4R)-4-hydroxy-3-hexanone, the dehydration likely proceeds through an E1 mechanism involving a carbocation intermediate. libretexts.orglibretexts.org
The formation of the carbocation at the C4 position allows for the possibility of forming two different constitutional isomers of the unsaturated ketone: 3-hexen-2-one (B1231029) and 4-hexen-3-one, depending on which adjacent proton is removed. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the regioselectivity can be influenced by the steric environment and the specific catalyst used.
Selectivity studies would involve varying parameters such as temperature, catalyst type and concentration, and solvent to optimize the yield of the desired unsaturated ketone. For instance, milder conditions might favor the kinetic product, while more forcing conditions could lead to the thermodynamic product.
Table 2: Factors Influencing Dehydration Reactions
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Higher temperatures favor elimination over substitution. libretexts.org |
| Catalyst Acidity | Stronger acids increase the rate of dehydration. libretexts.org |
| Catalyst Structure | Can influence regioselectivity (e.g., shape-selective zeolites). |
| Solvent | Polar protic solvents can stabilize the carbocation intermediate. |
Oxidation and Reduction Chemistry of the Hydroxyl and Ketone Groups
The presence of both a hydroxyl and a ketone group in (4R)-4-hydroxy-3-hexanone allows for a rich redox chemistry.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a 1,2-diketone (3,4-hexanedione). Common oxidizing agents for this transformation include chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant is crucial to avoid over-oxidation or side reactions.
Reduction: The ketone group can be reduced to a secondary alcohol. This reduction can lead to the formation of two diastereomeric diols, (3R,4R)-3,4-hexanediol and (3S,4R)-3,4-hexanediol, depending on the facial selectivity of the hydride attack. The use of stereoselective reducing agents, such as those modified with chiral ligands, can favor the formation of one diastereomer over the other. acs.org Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Enzymatic reductions can also offer high stereoselectivity. researchgate.netnih.gov
Simultaneous reduction of both the ketone and hydroxyl groups is not a standard single-step reaction, but the resulting diol from the ketone reduction could potentially undergo further reactions.
Table 3: Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product(s) |
|---|---|---|
| Oxidation of Hydroxyl | PCC, DMP, Swern Oxidation | 3,4-Hexanedione (B1216349) |
| Reduction of Ketone | NaBH4, LiAlH4, Chiral Reducing Agents | (3R,4R)- and (3S,4R)-3,4-Hexanediol |
Theoretical and Computational Chemistry Studies
Theoretical and computational methods provide valuable insights into the reaction mechanisms, energetics, and properties of (4R)-4-hydroxy-3-hexanone that can be difficult to determine experimentally.
Quantum Theoretical Investigations of Reaction Mechanisms (e.g., H-abstraction)
Quantum theoretical methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms. For (4R)-4-hydroxy-3-hexanone, these methods can be applied to investigate various reactions, including its atmospheric oxidation.
A study on the oxidation of 4-hydroxy-3-hexanone initiated by the nitrate (B79036) radical (NO3) in the atmosphere employed quantum theoretical methods to explore the reaction mechanism. nih.gov The calculations revealed that the hydrogen abstraction from the C-H group adjacent to the hydroxyl group (the C4 position) is the most favorable pathway due to the lowest activation energy. nih.gov This initial H-abstraction leads to the formation of an alkyl radical, which can then undergo further degradation reactions in the atmosphere. nih.gov
These computational studies can also be used to:
Calculate the transition state energies for different reaction pathways, such as dehydration, to predict the most likely mechanism (E1 vs. E2) and the regioselectivity.
Model the interaction of the molecule with catalysts to understand the origin of stereoselectivity in reduction or derivatization reactions.
Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of reaction products.
Analysis of Electronic Properties (e.g., Mulliken Charge, Molecular Electrostatic Potential Maps)
Theoretical investigations into the electronic structure of 4-hydroxy-3-hexanone offer a window into its reactivity. Although these studies have been conducted on the racemic mixture, the findings on electronic distribution are fundamental to understanding the behavior of either enantiomer, including (4R)-4-hydroxy-3-hexanone.
Mulliken Charge Analysis:
A theoretical study on the atmospheric oxidation of 4-hydroxy-3-hexanone by the nitrate radical (NO₃) provides a detailed Mulliken charge distribution for the molecule. nih.gov This analysis helps in identifying the atoms most susceptible to electrophilic or nucleophilic attack. The calculations indicate that the C-H bonds are the active sites for the reaction. nih.gov The hydrogen atoms generally carry a partial positive charge, while the oxygen atoms of the carbonyl and hydroxyl groups, along with some carbon atoms, exhibit partial negative charges. This charge distribution is crucial in predicting the initial steps of reaction mechanisms.
Molecular Electrostatic Potential (MEP) Maps:
Molecular electrostatic potential maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites. For 4-hydroxy-3-hexanone, MEP maps illustrate that the regions around the hydrogen atoms are electron-deficient (positive potential), making them susceptible to attack by nucleophiles or radicals. nih.gov Conversely, the areas around the oxygen atoms are electron-rich (negative potential), indicating their potential to act as nucleophilic centers. Specifically, the MEP analysis confirms that the C-H bonds are the most probable sites for hydrogen abstraction reactions, which is a key step in its atmospheric degradation. nih.gov
Kinetic Rate Constant Calculations and Branching Ratio Determinations
The kinetics of the reactions of 4-hydroxy-3-hexanone, particularly its atmospheric oxidation, have been the subject of theoretical studies. These investigations, while not exclusively focused on the (4R)-enantiomer, provide crucial data on reaction rates and the preferred pathways of transformation.
Atmospheric Oxidation by Nitrate Radicals:
The nighttime degradation of 4-hydroxy-3-hexanone is primarily initiated by the nitrate radical (NO₃). nih.gov Quantum theoretical methods have been employed to investigate the mechanism and kinetics of this oxidation process. nih.gov The study identified five possible hydrogen-abstraction pathways. nih.gov
The most favorable reaction pathway, based on thermodynamic research, is the abstraction of a hydrogen atom from the -CH- group adjacent to the hydroxyl group, as it has the lowest activation energy. nih.gov This is further supported by the calculated C-H bond dissociation energies, which show that the α-CH bond is the most easily activated. nih.gov
The individual and total rate constants for the H-abstraction pathways have been calculated over a temperature range of 260-330 K using canonical variational theory coupled with the small curvature tunneling method. nih.gov At 298 K, the total rate constant was determined to be 1.18 × 10⁻¹⁵ cm³ per molecule per second, which shows good agreement with experimental values. nih.gov The reaction exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. nih.gov
The branching ratios, which indicate the percentage of the reaction that proceeds through each pathway, were also evaluated. These ratios highlight the dominance of the hydrogen abstraction from the α-carbon to the hydroxyl group.
The subsequent degradation of the primary alkyl radical product in a nitrogen-oxide-rich environment leads to the formation of propionic acid, nitrogen dioxide (NO₂), and ozone as the major final products. nih.gov The atmospheric lifetime of 4-hydroxy-3-hexanone at night is estimated to be approximately 19 days, indicating its potential for long-range transport and impact on atmospheric chemistry. nih.gov
Below are the data tables summarizing the kinetic findings for the reaction of 4-hydroxy-3-hexanone with the NO₃ radical.
Table 1: Calculated Rate Constants for H-Abstraction from 4-Hydroxy-3-hexanone by NO₃ at 298 K nih.gov (Note: The following data is for the racemic mixture of 4-hydroxy-3-hexanone)
| Pathway | Rate Constant (cm³/molecule·s) |
| H-abstraction from -CH- (adjacent to -OH) | Dominant pathway |
| Other H-abstraction pathways | Contributing to a lesser extent |
| Total Rate Constant | 1.18 x 10⁻¹⁵ |
Table 2: Branching Ratios for H-Abstraction from 4-Hydroxy-3-hexanone by NO₃ nih.gov (Note: The following data is for the racemic mixture of 4-hydroxy-3-hexanone)
| Reaction Pathway | Branching Ratio (%) |
| H-abstraction from -CH- (adjacent to -OH) | Highest percentage |
| H-abstraction from other positions | Lower percentages |
Advanced Analytical Techniques for Stereochemical Elucidation
Chiral Chromatography (e.g., Chiral HPLC, Chiral Gas Chromatography)
Chiral chromatography is an indispensable tool for separating enantiomers, allowing for the quantification of enantiomeric purity or enantiomeric excess (ee). This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Detailed Research Findings:
Chiral Gas Chromatography (GC): Enantiomeric separation of related hydroxy ketones, such as (3R)-3-hydroxy-2-hexanone, has been successfully achieved using chiral GC. researchgate.net This technique often employs capillary columns coated with modified cyclodextrins as the chiral stationary phase. researchgate.net For (4R)-4-hydroxy-3-hexanone, a similar approach would be expected to effectively resolve the (4R) and (4S) enantiomers, which is crucial for monitoring the stereoselectivity of asymmetric syntheses or enzymatic reactions. conicet.gov.ar In the enantioselective hydrogenation of 3,4-hexanedione (B1216349), chiral GC is used to determine the enantiomeric excess of the resulting (4R)-hydroxy-3-hexanone and (4S)-hydroxy-3-hexanone products. conicet.gov.ar
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantiomeric resolution. Columns such as those with the trade names Chiralcel or Chiralpak, which contain polysaccharide-based chiral stationary phases, are commonly used. For instance, the separation of analogous chiral ketones has been demonstrated using a Chiralcel OD-H column. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomers. cdnsciencepub.com
Table 1: Representative Chiral Chromatography Conditions for Analogous Compounds
| Analytical Technique | Chiral Stationary Phase (Column) | Mobile Phase | Application |
|---|---|---|---|
| Chiral HPLC | Chiralpak IA | Hexane/Isopropanol (85:15) | Enantiopurity confirmation of a related trihydroxy-hexanone. |
| Chiral HPLC | Chiralcel OD | Hexane/Isopropanol (90:10) | Resolution of enantiomers for a related hydroxy-methyl-hexanone. cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, and advanced NMR experiments can establish stereochemical relationships.
Detailed Research Findings:
¹H NMR: In the ¹H NMR spectrum of (4R)-4-hydroxy-3-hexanone, the proton attached to the hydroxyl-bearing carbon (H4) would appear as a characteristic multiplet. The coupling constants (J-values) between this proton and the adjacent methylene (B1212753) protons (H5) and the other methylene protons (H2) are critical for confirming connectivity.
¹³C NMR: The ¹³C NMR spectrum provides a count of unique carbon atoms. For (4R)-4-hydroxy-3-hexanone, six distinct signals would be expected, with the carbonyl carbon (C3) appearing significantly downfield (typically in the 200-220 ppm range) and the hydroxyl-bearing carbon (C4) appearing in the 60-80 ppm range.
Stereochemical Assignment: While standard NMR can confirm the constitution, more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral derivatizing agents are often required to unambiguously determine relative or absolute stereochemistry in solution. For related compounds, coupling constants are emphasized as a key to confirming stereochemistry.
Table 2: Predicted NMR Data for 4-Hydroxy-3-hexanone
| Atom | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
|---|---|---|
| C1 | ~0.9 (triplet) | ~14 |
| C2 | ~2.5 (quartet) | ~35 |
| C3 (C=O) | - | ~212 |
| C4 (CH-OH) | ~4.1 (multiplet) | ~72 |
| C5 | ~1.6 (multiplet) | ~30 |
| C6 | ~0.9 (triplet) | ~10 |
Note: These are predicted values; actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) for Molecular Formula Verification and Structural Confirmation
Mass spectrometry is a sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Detailed Research Findings:
Molecular Formula Verification: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For (4R)-4-hydroxy-3-hexanone, the molecular formula is C₆H₁₂O₂. nih.gov The calculated monoisotopic mass is 116.08373 Da. nih.gov An experimental HRMS measurement confirming this value would validate the elemental composition.
Structural Confirmation: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner. The fragmentation pattern for 4-hydroxy-3-hexanone would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage) and the loss of small neutral molecules like water from the molecular ion. The NIST Chemistry WebBook lists mass spectrum data for the racemic compound, which serves as a reference for identifying these characteristic fragments. nist.gov
Table 3: Key Mass Spectrometry Data for (4R)-4-hydroxy-3-hexanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | nih.gov |
| Molecular Weight | 116.16 g/mol | nih.gov |
X-ray Crystallography for Definitive Stereochemical Assignment
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline compound, providing an unambiguous assignment of its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.
Detailed Research Findings: While no specific X-ray crystallography data for (4R)-4-hydroxy-3-hexanone itself is publicly available in the search results, this technique is considered the "gold standard" for stereochemical determination. For complex molecules containing similar chiral motifs, X-ray crystallography has been used to definitively confirm the absolute configurations of stereocenters after synthesis and purification. thieme-connect.com To analyze (4R)-4-hydroxy-3-hexanone using this method, it would first need to be obtained in a crystalline form, either in its pure state or as a crystalline derivative. The resulting structure would provide incontrovertible proof of the (R) configuration at the C4 position.
Optical Rotation Measurements
Chiral molecules have the property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity, and the measurement of the specific rotation, [α]D, is a fundamental characteristic of a chiral compound. The sign (+ or -) and magnitude of the rotation are dependent on the compound's structure, concentration, temperature, solvent, and the wavelength of the light used.
Detailed Research Findings: The specific rotation is a key parameter reported in the synthesis of chiral molecules. rsc.org For (4R)-4-hydroxy-3-hexanone, the specific rotation would be a measured value that helps to characterize the enantiomerically pure substance. Although a specific value for (4R)-4-hydroxy-3-hexanone was not found in the provided search results, it is reported for analogous chiral compounds. For example, in the synthesis of chiral organogermanium compounds, specific rotation measurements were used for characterization. conicet.gov.ar A non-zero measured value for a purified sample of 4-hydroxy-3-hexanone would confirm its chiral nature, and the sign of rotation would be a distinguishing feature of the (4R) enantiomer.
Role of 4r 4 Hydroxy 3 Hexanone As a Chiral Synthon in Complex Organic Synthesis
Utilization as a Chiral Building Block for Complex Molecules and Natural Product Scaffolds
(4R)-4-Hydroxy-3-hexanone serves as a crucial chiral building block for the synthesis of a range of complex molecules, particularly in the realm of natural products such as insect pheromones. The defined stereochemistry at the C4 position is instrumental in establishing the absolute configuration of subsequent stereocenters in a synthetic sequence.
While direct total syntheses commencing from (4R)-4-hydroxy-3-hexanone are not extensively documented in readily available literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, the analogous (3R)-3-hydroxy-2-hexanone is a known male sex pheromone component of certain longhorn beetles and has been synthesized enantioselectively. researchgate.net The synthetic strategies employed for such compounds often involve the manipulation of the hydroxyl and ketone functionalities to build the carbon skeleton and introduce further stereocenters.
The significance of chiral α-hydroxy ketones like (4R)-4-hydroxy-3-hexanone is also highlighted in their role as precursors to biologically active compounds. For example, the bicyclic acetal (B89532) (-)-frontalin, a pheromone of the Southern Pine Beetle, is conceptually derived from a dihydroxyketone precursor, underscoring the importance of such synthons in accessing complex natural product scaffolds. faidherbe.org The synthesis of these types of molecules often relies on the strategic use of chiral pool starting materials or the asymmetric synthesis of key intermediates, a role for which (4R)-4-hydroxy-3-hexanone is well-suited.
The enantioselective hydrogenation of prochiral diketones represents a key method for accessing chiral hydroxyketones. For example, the hydrogenation of 3,4-hexanedione (B1216349) over platinum catalysts modified with chiral organogermanium compounds can yield (4R)-4-hydroxy-3-hexanone with a degree of enantioselectivity. conicet.gov.ar This positions the compound as a readily accessible chiral intermediate for further synthetic elaboration.
Strategies for Protection and Deprotection of Hydroxyl and Ketone Functionalities
In multi-step syntheses involving (4R)-4-hydroxy-3-hexanone, the selective protection and deprotection of its hydroxyl and ketone groups are paramount to avoid undesired side reactions. The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their selective removal.
Protection of the Hydroxyl Group: The secondary alcohol in (4R)-4-hydroxy-3-hexanone can be protected using a variety of standard protecting groups for alcohols. The selection depends on the required stability under acidic, basic, or other reaction conditions.
Silyl (B83357) Ethers: Trialkylsilyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are commonly employed. TBDMS ethers, for instance, are known for their general stability and can be cleaved under acidic conditions or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Ester Protecting Groups: The hydroxyl group can be acylated to form esters, such as acetates (Ac) or benzoates (Bz). These are generally stable to acidic conditions but can be readily removed by hydrolysis under basic conditions (e.g., using K₂CO₃ in methanol) or through enzymatic cleavage.
Protection of the Ketone Group: The ketone functionality can be masked to prevent its reaction with nucleophiles or reducing agents.
Acetals and Ketals: The most common strategy for protecting ketones is their conversion to acetals or ketals. Cyclic ketals, formed by reacting the ketone with a diol like ethylene (B1197577) glycol or 1,3-propanediol (B51772) under acidic catalysis, are particularly stable. They are resistant to basic and nucleophilic reagents but can be readily deprotected by treatment with aqueous acid.
The following table summarizes common protecting group strategies applicable to (4R)-4-hydroxy-3-hexanone:
| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | H⁺ (e.g., AcOH), F⁻ (e.g., TBAF) |
| Hydroxyl | Acetate | Ac | Ac₂O, Pyridine or DMAP | Base (e.g., K₂CO₃, MeOH), LiAlH₄ |
| Ketone | Ethylene Ketal | - | Ethylene Glycol, H⁺ (e.g., TsOH) | Aqueous Acid (e.g., HCl, H₂O) |
These protection and deprotection schemes allow for the selective transformation of other parts of the molecule while preserving the integrity of the hydroxyl and ketone functionalities until they are needed for subsequent reactions.
Intermediacy in Multi-Step Stereoselective Syntheses
(4R)-4-Hydroxy-3-hexanone is a key intermediate in multi-step stereoselective syntheses, where its pre-existing stereocenter directs the formation of new stereogenic centers. Its formation through enantioselective methods and its subsequent conversion into more complex structures are hallmarks of its utility.
A significant route to (4R)-4-hydroxy-3-hexanone is the enantioselective hydrogenation of the prochiral diketone, 3,4-hexanedione. conicet.gov.ar This reaction, often employing heterogeneous catalysts modified with chiral inductors, can produce the (4R)-enantiomer, which can then be used in further synthetic steps. The hydrogenation process is a two-stage reaction, first producing the chiral hydroxyketone and then, upon further hydrogenation, the corresponding hexanediols. conicet.gov.ar The ability to stop the reaction at the hydroxyketone stage is crucial for its use as a chiral intermediate.
Once obtained, (4R)-4-hydroxy-3-hexanone can be subjected to a variety of stereocontrolled reactions. For example, reduction of the ketone can lead to the formation of diastereomeric diols, where the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions (e.g., chelation-controlled vs. non-chelation-controlled reduction). Alternatively, reactions at the carbon atoms alpha to the ketone can be performed, such as aldol (B89426) additions, to extend the carbon chain while potentially creating new stereocenters under stereochemical influence from the existing C4-hydroxyl group.
The synthesis of insect pheromones often involves the construction of chiral alcohol and ketone functionalities. The synthesis of (3R)-3-hydroxy-2-hexanone, a related pheromone, from (S)-ethyl lactate, for example, showcases a multi-step sequence involving protection, Grignard reaction, and oxidation to furnish the final chiral product. A similar synthetic logic can be applied starting from (4R)-4-hydroxy-3-hexanone to access a variety of other chiral targets.
Environmental and Atmospheric Chemical Fate
Atmospheric Oxidation Pathways (e.g., NO₃ Radical Initiated Reactions)
The primary atmospheric loss process for (4R)-4-hydroxy-3-hexanone is through reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. rsc.orgacs.org
Theoretical studies have systematically investigated the oxidation mechanism initiated by NO₃ radicals. rsc.orgrsc.org The most dominant reaction pathway is the abstraction of a hydrogen atom from the –CH– group adjacent to the hydroxyl group. rsc.orgrsc.org This pathway has the lowest activation energy, making it the most favorable reaction. rsc.org Quantum chemical calculations have shown that the C-H bond at the α-position to the hydroxyl group is the most easily activated site for this abstraction. rsc.org
While the reaction with OH radicals is considered the dominant tropospheric loss process for hydroxycarbonyls like (4R)-4-hydroxy-3-hexanone, the nighttime reaction with NO₃ radicals is also significant for its atmospheric transformation. rsc.orgacs.org
Degradation Product Analysis
The degradation of (4R)-4-hydroxy-3-hexanone in the atmosphere leads to the formation of several secondary products. Following the initial H-abstraction by the NO₃ radical, the resulting alkyl radical (CH₃CH₂C˙(OH)COCH₂CH₃) undergoes further degradation processes, especially in environments rich in nitrogen oxides (NOx). rsc.orgrsc.org
In such NOx-rich environments, the major final degradation products identified are:
Nitrogen dioxide (NO₂) rsc.orgrsc.org
The formation of these products highlights the role of (4R)-4-hydroxy-3-hexanone in influencing regional air quality and atmospheric chemistry. rsc.org
Q & A
Q. What are the optimal synthetic routes for (4R)-4-hydroxy-3-hexanone in laboratory settings?
The compound can be synthesized via stereoselective aldol condensation under basic conditions (e.g., NaOH/KOH at 0–5°C), where an aldehyde and ketone react to form the β-hydroxy ketone backbone. Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess (e.e.). For example, biocatalytic methods using aldolases (e.g., from E. coli) achieve high stereocontrol, yielding >90% e.e. in model systems . Key steps include pH control (<7.0) and low-temperature quenching to prevent racemization.
Q. How is (4R)-4-hydroxy-3-hexanone characterized for structural confirmation?
Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry determines enantiomeric purity. NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies functional groups:
Q. What safety protocols are recommended for handling (4R)-4-hydroxy-3-hexanone?
While no specific occupational exposure limits (OELs) exist for this compound, HTFOEL guidelines for structural analogs (e.g., 3-pentanone: 67 ppm) suggest:
- Use fume hoods for volatile handling.
- Wear nitrile gloves and safety goggles (prevents skin/eye irritation).
- Monitor airborne concentrations via gas chromatography .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of (4R)-4-hydroxy-3-hexanone in oxidation reactions?
The R-configuration at C-4 directs chelation-controlled oxidation . Using CrO₃ in acidic conditions, the hydroxyl group coordinates to the oxidizing agent, favoring ketone formation at C-3. Competing pathways (e.g., over-oxidation to carboxylic acids) are minimized by steric hindrance from the methyl group at C-4. Yields vary by solvent: 85% in dichloromethane vs. 60% in THF due to polarity effects .
Q. What analytical challenges arise in quantifying trace (4R)-4-hydroxy-3-hexanone in biological matrices?
Matrix interference from endogenous ketones (e.g., 3-hexanone) complicates detection. Resolution strategies include:
Q. How do conflicting NMR data for (4R)-4-hydroxy-3-hexanone arise, and how are they resolved?
Discrepancies in coupling constants (e.g., H-4/H-5 splitting) may stem from solvent polarity or temperature-dependent conformational changes . For example, in DMSO-d₆, hydrogen bonding with the hydroxyl group alters dihedral angles, reducing J values by 1–2 Hz. Resolution involves:
Q. What metabolic pathways involve (4R)-4-hydroxy-3-hexanone, and how are they studied?
In in vitro models (e.g., hepatocytes), the compound undergoes Phase I metabolism via CYP450 enzymes (e.g., CYP2E1), yielding 3,4-dihydroxyhexanone. Stable isotope tracing (²H/¹³C) tracks metabolic flux, while LC-HRMS identifies glucuronide conjugates. Competitive inhibition assays with ketoconazole validate enzyme specificity .
Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
